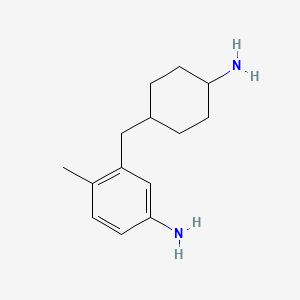
Methyl octahydro-5,5-dimethyl-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octahydro-5,5-dimethyl-1-naphthoate: is a chemical compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It is a derivative of naphthalene, characterized by its octahydro structure and the presence of a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl octahydro-5,5-dimethyl-1-naphthoate typically involves the esterification of octahydro-5,5-dimethyl-1-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl octahydro-5,5-dimethyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Octahydro-5,5-dimethyl-1-naphthoic acid.
Reduction: Octahydro-5,5-dimethyl-1-naphthol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl octahydro-5,5-dimethyl-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Methyl octahydro-5,5-dimethyl-1-naphthoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to undergo these transformations under physiological conditions .
Vergleich Mit ähnlichen Verbindungen
- Methyl octahydro-5,5-dimethyl-2-naphthoate
- Octahydro-5,5-dimethyl-1-naphthoic acid
- Octahydro-5,5-dimethyl-1-naphthol
Comparison: Methyl octahydro-5,5-dimethyl-1-naphthoate is unique due to its specific ester group, which imparts distinct chemical reactivity compared to its analogs. For instance, Methyl octahydro-5,5-dimethyl-2-naphthoate has a similar structure but differs in the position of the ester group, leading to different reactivity and applications .
Eigenschaften
CAS-Nummer |
93840-20-1 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
methyl 5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-14(2)9-5-7-10-11(13(15)16-3)6-4-8-12(10)14/h7,11-12H,4-6,8-9H2,1-3H3 |
InChI-Schlüssel |
HRIQOBOIPVQKCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=C2C1CCCC2C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



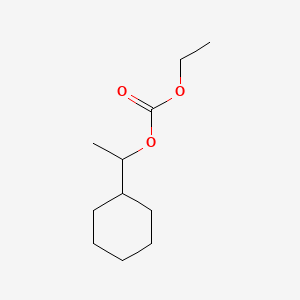
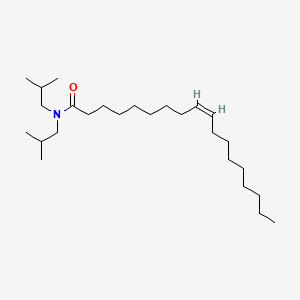
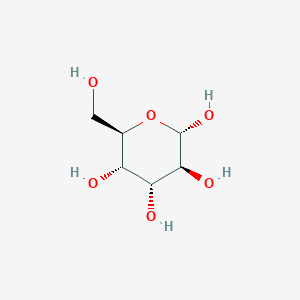


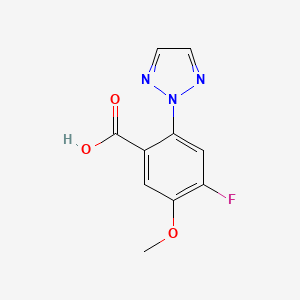
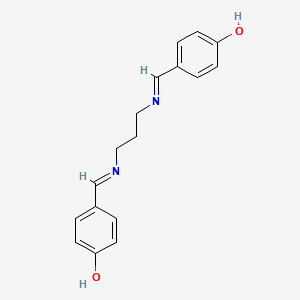
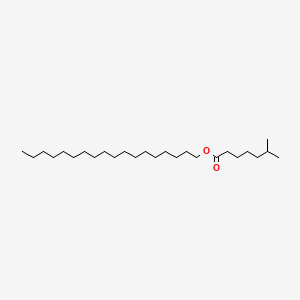
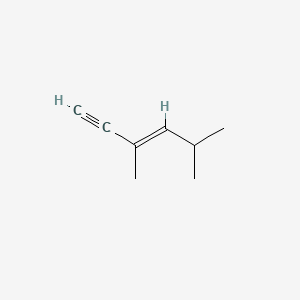
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

